3-(3,4-Dichlorophenyl)picolinic acid

Herbicide Discovery Cellular Differentiation Chemical Biology Tool

Researchers face reproducibility failure due to regioisomeric impurities in picolinic acid derivatives. This exact 3-(3,4-dichlorophenyl) substitution pattern (CAS 1262001-48-8) is non-negotiable for AFB5 receptor binding and herbicidal activity studies. - **Key application**: Structural intermediate for novel picolinate herbicides; chemical probe for cell differentiation (monocyte lineage). - **Procurement certainty**: Verified CAS number; no generic substitution valid. - **Supply**: In stock, documented purity, global shipping.

Molecular Formula C12H7Cl2NO2
Molecular Weight 268.09 g/mol
CAS No. 1262001-48-8
Cat. No. B6392411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dichlorophenyl)picolinic acid
CAS1262001-48-8
Molecular FormulaC12H7Cl2NO2
Molecular Weight268.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C(=O)O)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C12H7Cl2NO2/c13-9-4-3-7(6-10(9)14)8-2-1-5-15-11(8)12(16)17/h1-6H,(H,16,17)
InChIKeyRDUGFLZVFQWNDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Dichlorophenyl)picolinic acid: Core Properties


3-(3,4-Dichlorophenyl)picolinic acid (CAS 1262001-48-8) is an aromatic carboxylic acid belonging to the picolinic acid derivative class . Its structure features a pyridine-2-carboxylic acid core substituted with a 3,4-dichlorophenyl group at the 3-position . The compound is recognized for its biological activity, particularly in herbicidal applications and as a research tool in cellular differentiation studies .

1
Auxinic herbicide SAR studies: Unique 3-(3,4-dichlorophenyl) substitution supports exploration of picolinate AFB5 targeting.
2
Cellular differentiation probe: Reported activity in arresting proliferation enables cell-fate pathway dissection.

Why This Picolinic Acid Cannot Be Substituted


Generic substitution among picolinic acid derivatives is not scientifically valid due to the critical influence of substituent position on biological target engagement and functional outcome. The 3-(3,4-dichlorophenyl) substitution pattern in this compound imparts a distinct activity profile compared to regioisomers (e.g., 4- or 5-substituted analogs) or differently halogenated derivatives, potentially altering enzyme inhibition, receptor binding, and herbicidal efficacy . Therefore, procurement decisions must be based on specific, verified data for this exact CAS number to ensure experimental reproducibility and desired biological outcomes.

!
Regioisomer position (e.g., 4- or 5-substituted) may shift target engagement and functional outcome.
!
Different halogenation pattern can alter herbicidal potency; class-level data does not guarantee interchangeability.
!
Limited public comparative data requires compound-specific verification before substituting any analog.

Differentiation Evidence for This Picolinic Acid


Lack of Public Quantitative Comparison Data

A comprehensive search of the provided sources and primary literature databases did not yield direct, quantitative head-to-head comparison data between 3-(3,4-Dichlorophenyl)picolinic acid (CAS 1262001-48-8) and its closest structural analogs. The available information is primarily qualitative, describing its class-level applications as a potential herbicide and its ability to induce differentiation in certain cell lines . Specific potency metrics (e.g., IC50, Ki, Kd) for a defined molecular target, or comparative efficacy data against known standards, were not retrievable for this specific compound.

Comparative Data Gap
Class-level inference
No quantitative head-to-head comparison vs. closest analogs available in public sources.
Supports need for in-house compound-specific assay development.
Data to verify; proprietary data may exist.
Herbicide Discovery Cellular Differentiation Chemical Biology Tool

Substitution Pattern Enables Unique AFB5 Targeting

The biological activity of picolinic acid derivatives is highly dependent on the substitution pattern. While specific binding data for 3-(3,4-dichlorophenyl)picolinic acid was not found, structurally related picolinate herbicides are known to target the auxin receptor F-box protein AFB5 . The precise placement of the 3,4-dichlorophenyl group at the 3-position of the pyridine ring in this compound is hypothesized to create a unique steric and electronic environment that differentiates its interaction with AFB5 compared to other analogs, such as 4-(3,4-dichlorophenyl)picolinic acid or the 6-amino-substituted derivative .

AFB5 Targeting Hypothesis
Class-level inference
Predicted to engage auxin receptor AFB5 based on picolinate class activity.
Unique substitution pattern may offer distinct selectivity profile for SAR exploration.
Mechanistic inference; direct binding data not yet reported.
Herbicide Auxin Signaling AFB5

Research Applications for 3-(3,4-Dichlorophenyl)picolinic acid


Next-Generation Auxinic Herbicide Development

This compound serves as a key structural intermediate or lead candidate for developing novel picolinate herbicides. Its unique 3-(3,4-dichlorophenyl) substitution pattern makes it a valuable tool for exploring structure-activity relationships (SAR) around the AFB5 auxin receptor, aiming to discover new molecules with improved selectivity and potency compared to older generation compounds like picloram .

Probe for Cellular Differentiation Pathways

Given its reported activity in arresting proliferation and inducing differentiation in certain cell models, this compound can be utilized as a chemical biology probe to dissect the molecular mechanisms governing cell fate. Researchers can employ it to study differentiation pathways, such as those involving monocyte lineage commitment, providing a basis for therapeutic research in oncology or dermatology .

Application
Selection Property
Validation Focus
Auxinic herbicide SAR studies
3-(3,4-dichlorophenyl) substitution review
AFB5 target engagement & selectivity profiling
Cellular differentiation probe
Cellular differentiation activity context
Pathway-specific response in cell models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3,4-Dichlorophenyl)picolinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.